molecular formula C24H16N2O10S2 B14921442 Biphenyl-4,4'-diyl bis(4-nitrobenzenesulfonate)

Biphenyl-4,4'-diyl bis(4-nitrobenzenesulfonate)

Cat. No.: B14921442
M. Wt: 556.5 g/mol
InChI Key: HHONHRUOETURRV-UHFFFAOYSA-N
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Description

Biphenyl-4,4’-diyl bis(4-nitrobenzenesulfonate) is an organic compound that features a biphenyl core with two 4-nitrobenzenesulfonate groups attached at the 4,4’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl-4,4’-diyl bis(4-nitrobenzenesulfonate) typically involves the reaction of biphenyl-4,4’-diyl bis(diazonium chloride) with 4-nitrobenzenesulfonic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst. The diazonium salt is prepared by diazotizing biphenyl-4,4’-diyl bis(amine) with sodium nitrite in the presence of hydrochloric acid at low temperatures .

Industrial Production Methods

Industrial production methods for biphenyl-4,4’-diyl bis(4-nitrobenzenesulfonate) may involve large-scale diazotization and coupling reactions. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4,4’-diyl bis(4-nitrobenzenesulfonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biphenyl-4,4’-diyl bis(4-nitrobenzenesulfonate) has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of biphenyl-4,4’-diyl bis(4-nitrobenzenesulfonate) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The sulfonate groups enhance the compound’s solubility and facilitate its interaction with various biological targets .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4,4’-diyl bis(4-aminobenzenesulfonate): Similar structure but with amino groups instead of nitro groups.

    Biphenyl-4,4’-diyl bis(4-chlorobenzenesulfonate): Contains chlorine atoms instead of nitro groups.

    Biphenyl-4,4’-diyl bis(4-methylbenzenesulfonate): Features methyl groups instead of nitro groups.

Uniqueness

Biphenyl-4,4’-diyl bis(4-nitrobenzenesulfonate) is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. These properties make it particularly useful in applications requiring strong electron-withdrawing groups and high reactivity .

Properties

Molecular Formula

C24H16N2O10S2

Molecular Weight

556.5 g/mol

IUPAC Name

[4-[4-(4-nitrophenyl)sulfonyloxyphenyl]phenyl] 4-nitrobenzenesulfonate

InChI

InChI=1S/C24H16N2O10S2/c27-25(28)19-5-13-23(14-6-19)37(31,32)35-21-9-1-17(2-10-21)18-3-11-22(12-4-18)36-38(33,34)24-15-7-20(8-16-24)26(29)30/h1-16H

InChI Key

HHONHRUOETURRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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